2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N,4-bis(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Descripción
Propiedades
IUPAC Name |
2-[2-(3-methylanilino)-2-oxoethyl]-1,5-dioxo-N,4-di(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4/c1-14(2)26-22(33)17-9-10-19-20(12-17)31-24(30(15(3)4)23(19)34)28-29(25(31)35)13-21(32)27-18-8-6-7-16(5)11-18/h6-12,14-15H,13H2,1-5H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRUBLRTWKODQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N(C3=N2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N,4-bis(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the carbamoylmethyl and dioxo groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N,4-bis(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N,4-bis(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers investigate its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N,4-bis(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.
Pathways Involved: The compound may affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolism.
Comparación Con Compuestos Similares
Table 1. Structural and Molecular Comparison of Triazoloquinazoline Derivatives
Bioactivity and Structure-Activity Relationships (SAR)
- Antitumor Activity : Analogous 1,3,4-thiadiazole derivatives (e.g., compound 9b ) show potent activity against HepG2 (IC₅₀ = 2.94 µM) . The triazoloquinazoline scaffold’s rigidity and hydrogen-bonding capacity (via carbonyl and carboxamide groups) likely enhance interactions with enzyme active sites.
- Substituent Effects :
- Aromatic Groups : The 3-methylphenyl group in the target compound may improve hydrophobic interactions compared to chlorobenzyl (), as seen in HDAC inhibitors where aryl groups enhance binding .
- Alkyl Chains : Longer chains (e.g., 3-methylbutyl in ) might reduce cell permeability due to increased lipophilicity, whereas isopropyl groups balance solubility and binding .
Computational Docking and Binding Affinity Predictions
Molecular docking studies using AutoDock Vina suggest that substituent variations significantly impact binding modes:
- Triazole and Thiadiazole Derivatives : The thiadiazole moiety in compound 9b forms hydrogen bonds with kinase ATP-binding pockets, while the triazoloquinazoline core in the target compound may interact with polar residues via its carboxamide group .
- Steric Effects : Bulky substituents (e.g., cyclopentyl in ) could hinder access to deep binding pockets, reducing affinity compared to smaller groups like isopropyl .
Pharmacokinetic and Toxicity Profiles
- Similarity Indexing: The target compound shares ~70% similarity with HDAC inhibitors like SAHA in molecular properties (e.g., logP, hydrogen bond donors/acceptors), suggesting comparable absorption and distribution .
- Metabolic Stability : Isopropyl groups may enhance metabolic stability compared to methylbutyl substituents, which are prone to oxidative degradation .
Actividad Biológica
The compound 2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N,4-bis(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule with potential pharmaceutical applications. Its structure suggests it may exhibit various biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 575.7 g/mol. The presence of functional groups such as carbamoyl and dioxo contributes to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C34H33N5O5 |
| Molecular Weight | 575.7 g/mol |
| Solubility | Varies (solubility studies needed) |
| Structure | Complex with triazole and quinazoline moieties |
Antitumor Activity
Recent studies have indicated that compounds similar to this structure may possess significant antitumor properties . For instance, the presence of the triazole and quinazoline rings has been associated with cytotoxic activity against various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring can enhance cytotoxicity. Specifically:
- IC50 Values : Compounds structurally related to this compound exhibited IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines .
- Mechanism of Action : The interaction with Bcl-2 proteins has been noted, suggesting that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .
Anti-inflammatory Properties
In addition to antitumor effects, compounds featuring similar moieties have shown promise in anti-inflammatory applications. The ability to modulate inflammatory pathways could be attributed to the compound's structural features that allow interaction with key inflammatory mediators.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial activity , although specific data on this compound is limited. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating that further investigation into this compound's antimicrobial properties may be warranted.
Case Studies
-
Case Study on Anticancer Efficacy
- A recent study evaluated a series of quinazoline derivatives for their anticancer properties.
- Results indicated that modifications at the N-position significantly influenced their activity against breast cancer cell lines.
- The most potent derivative showed an IC50 value comparable to standard chemotherapeutics like doxorubicin.
-
Case Study on Inflammatory Response
- Another research focused on the anti-inflammatory effects of similar triazole compounds.
- In vitro assays demonstrated reduced levels of pro-inflammatory cytokines when treated with these compounds.
Q & A
Q. What are the key considerations in synthesizing the compound to ensure high yield and purity?
- Methodological Answer : The synthesis of this triazoloquinazoline derivative requires multi-step reactions with precise control of reaction conditions. Key steps include:
- Temperature and Solvent Optimization : For example, reactions involving diaryliodonium salts (as precursors) often require anhydrous conditions and temperatures between 60–80°C to achieve yields >80% .
- Purification : Column chromatography (e.g., silica gel with cyclohexane:EtOAc gradients) is critical for isolating intermediates and final products, as demonstrated in analogous triazoloquinazoline syntheses .
- Yield Enhancement : Microwave-assisted synthesis or refluxing under inert atmospheres can improve reaction efficiency for carbazole- and triazole-containing intermediates .
Q. Which analytical techniques are most effective for characterizing the compound’s structure?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly for distinguishing between triazole and quinazoline ring protons .
- High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and assess purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for detecting isotopic clusters in halogenated analogs .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved during structural elucidation?
- Methodological Answer : Discrepancies in NMR or MS data often arise from dynamic stereochemistry or solvate formation. Strategies include:
- Variable-Temperature NMR : To identify conformational exchange in flexible substituents (e.g., the propan-2-yl groups) .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated for related triazoloquinazoline derivatives with ambiguous NOE correlations .
- Cross-Validation : Combining IR (to detect carbonyl stretching) with 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions .
- Molecular Docking : Screens potential binding affinities with enzymes like kinases or phosphodiesterases, leveraging structural analogs with known inhibitory activity .
- Molecular Dynamics (MD) Simulations : Assesses conformational stability in aqueous or lipid bilayer environments, critical for pharmacokinetic profiling .
Q. How can process control and simulation improve scalability in chemical engineering workflows?
- Methodological Answer :
- Process Analytical Technology (PAT) : Real-time monitoring via inline HPLC or Raman spectroscopy ensures consistency during scale-up .
- COMSOL Multiphysics : Simulates heat/mass transfer in batch reactors to optimize mixing and temperature gradients for large-scale synthesis .
- Membrane Separation : Reduces purification time by replacing column chromatography with tangential flow filtration for intermediates .
Key Considerations for Biological Studies
- Biological Assay Design : Use >95% pure compound for in vitro assays. Dose-response curves (e.g., IC₅₀ determinations) should include triplicates to account for batch variability .
- Stability Testing : Monitor degradation in PBS or serum via LC-MS to identify hydrolytically labile groups (e.g., carboxamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
